

# Physical properties of 4-Aminoisoquinoline

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## Compound of Interest

Compound Name: 4-Aminoisoquinoline

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An In-depth Technical Guide to the Physical Properties of **4-Aminoisoquinoline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Aminoisoquinoline** is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science.<sup>[1]</sup> Its unique structural framework is featured in a variety of biologically active compounds, including kinase inhibitors, and it holds potential in the development of organic electronics.<sup>[1][2]</sup> A comprehensive understanding of its physical properties is therefore not merely academic but a critical prerequisite for its effective application in synthesis, formulation, and quality control. This guide provides an in-depth analysis of the core physical and spectral properties of **4-Aminoisoquinoline**, grounded in experimental data and predictive models. It further outlines standardized protocols for the empirical validation of these characteristics, offering a practical framework for researchers in the field.

## Chemical Identity and Molecular Structure

**4-Aminoisoquinoline** is an aromatic heterocyclic compound featuring an isoquinoline core substituted with an amino group at the C4 position. This arrangement of atoms imparts specific electronic and steric properties that govern its reactivity and intermolecular interactions.

- IUPAC Name: isoquinolin-4-amine<sup>[3]</sup>
- Synonyms: 4-Isoquinolinamine, 4-Isoquinolylamine<sup>[2][3]</sup>

- CAS Number: 23687-25-4[1][2][3]
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>[1][2][4]
- Molecular Weight: 144.17 g/mol [2][3]

Caption: Molecular Structure of **4-Aminoisoquinoline** (C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>).

## Core Physical Properties

The physical state and solubility behavior of a compound are foundational to its handling, purification, and formulation. **4-Aminoisoquinoline** is typically supplied as a solid, with its appearance varying based on purity.[1][4] The key physical properties are summarized below.

Property	Value	Source(s)
Appearance	White to brown or faint to dark brown crystalline powder/solid.	[1][2][4]
Melting Point	108-112 °C	[2]
110 °C	[4]	
107-113 °C		
Boiling Point	360.0 ± 17.0 °C (Predicted)	[2][5]
Density	1.210 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][5]
Solubility	Slightly soluble in water. Soluble in methanol, ethanol, dichloromethane, and dimethylformamide.	[2]
pKa (Predicted)	6.29 ± 0.10 (Predicted for the conjugate acid)	[2]

Expert Insights: The melting point range of 107-113 °C is a critical parameter for identity and purity assessment.[2] A sharp melting point within this range typically indicates high purity, whereas a broad or depressed range can suggest the presence of impurities. The compound's

solubility profile—soluble in polar organic solvents like methanol but only slightly soluble in water—is characteristic of a molecule with both a large nonpolar aromatic system and a polar amino group capable of hydrogen bonding.[2] This differential solubility is fundamental to designing effective extraction and crystallization procedures.

## Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For **4-Aminoisoquinoline**, NMR, IR, and UV-Vis spectroscopy are essential characterization techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. A reported <sup>1</sup>H NMR spectrum in DMSO-d<sub>6</sub> (400 MHz) shows characteristic signals: δ 8.49 (s, 1H), 8.10 (d, 1H), 7.90 (d, 1H), 7.87 (s, 1H), 7.64-7.54 (m, 2H), 5.82 (s, 2H).[2] The singlet at 5.82 ppm, integrating to 2H, is characteristic of the amino (-NH<sub>2</sub>) protons. The other signals in the aromatic region (7.5-8.5 ppm) correspond to the seven protons on the isoquinoline ring system.
- <sup>13</sup>C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Spectral data for **4-Aminoisoquinoline** is available in public databases such as SpectraBase.[3][6] This analysis is crucial for confirming the carbon skeleton of the isoquinoline core.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of **4-Aminoisoquinoline**, typically run as a KBr wafer, is expected to show characteristic absorption bands:

- N-H Stretching: Two distinct bands in the region of 3300-3500 cm<sup>-1</sup> corresponding to the symmetric and asymmetric stretching of the primary amine (-NH<sub>2</sub>).
- C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm<sup>-1</sup> region, characteristic of the aromatic and heteroaromatic ring systems.

- C-H Stretching: Bands above  $3000\text{ cm}^{-1}$  for the aromatic C-H bonds.
- N-H Bending: A band around  $1600\text{ cm}^{-1}$ .

## UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. Due to its extended aromatic system, **4-Aminoisoquinoline** absorbs UV radiation, and its spectrum is a useful tool for quantitative analysis using the Beer-Lambert Law, provided a pure standard is available.

## Standard Experimental Protocols

To ensure data integrity and reproducibility, physical properties should be determined using standardized methods. The following protocols are foundational for any laboratory working with solid organic compounds like **4-Aminoisoquinoline**.

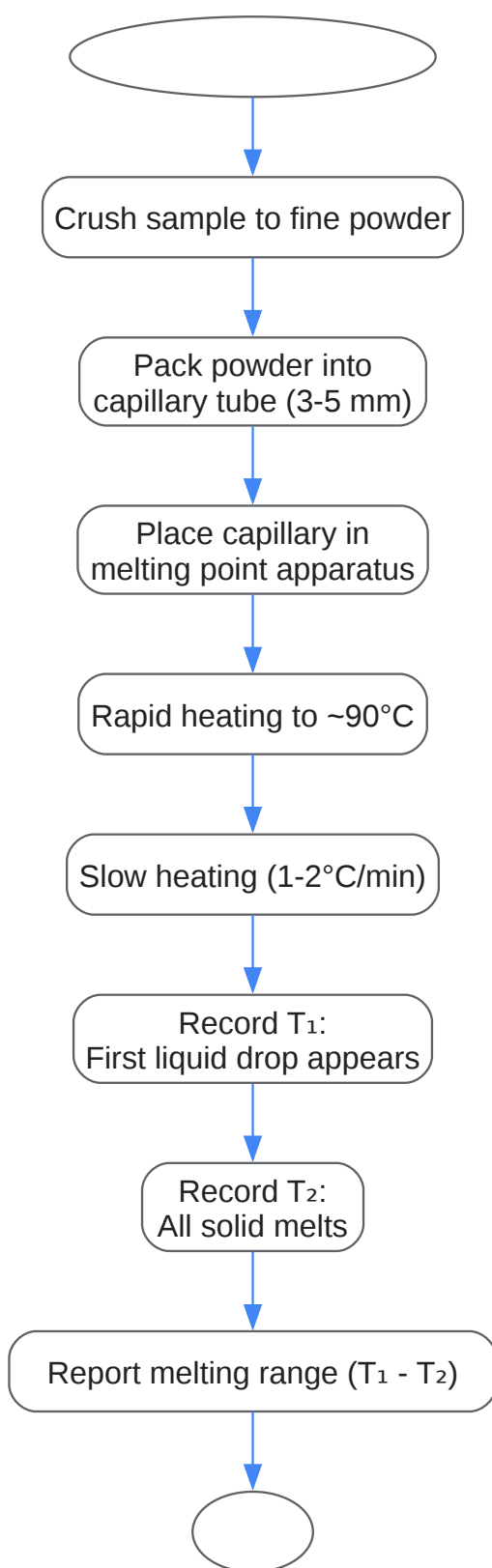
### Protocol for Melting Point Determination

**Causality:** The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium. This is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing melting to occur over a wider range and at a lower temperature.

**Methodology:**

- **Sample Preparation:** Finely crush a small amount of dry **4-Aminoisoquinoline** powder.
- **Capillary Loading:** Pack the powder into a capillary tube to a height of approximately 3-5 mm.<sup>[7][8]</sup>
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Measurement:**
  - Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 108 °C).
  - Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

- Record the temperature at which the first drop of liquid appears (onset of melting).
- Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
- Reporting: Report the result as a melting range (e.g., 109-111 °C).



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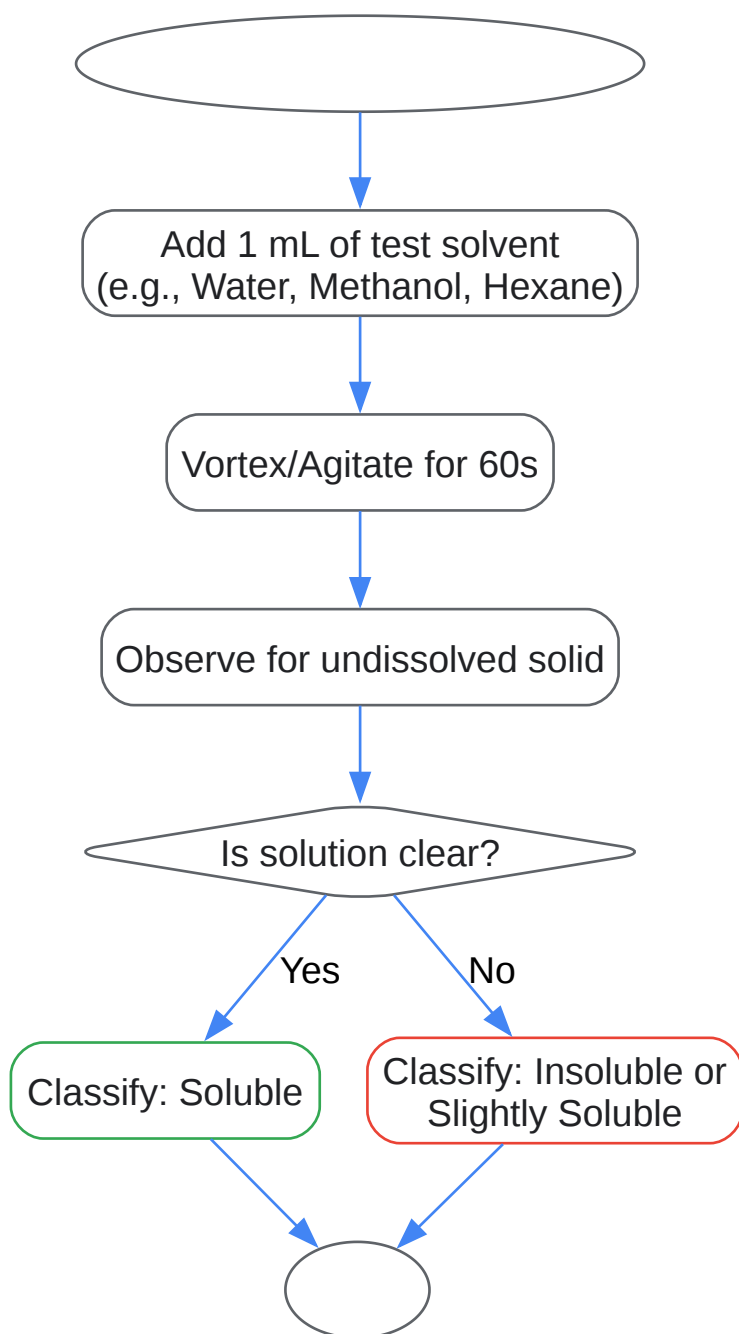
Caption: Workflow for Accurate Melting Point Determination.

## Protocol for Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like."<sup>[9]</sup> The polarity of the solute and solvent determines the extent of dissolution. This protocol systematically evaluates solubility, which is critical for reaction setup, purification (crystallization), and formulation.

### Methodology:

- Preparation: Add approximately 10-20 mg of **4-Aminoisoquinoline** to a series of labeled test tubes.
- Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, dichloromethane, hexane).
- Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds.
- Observation: Allow any undissolved solid to settle. Visually inspect the solution.
- Classification:
  - Soluble: No solid particles are visible.
  - Slightly Soluble: The majority of the solid has dissolved, but some particles remain.
  - Insoluble: The solid appears largely unaffected.
- Heating (Optional): For samples that are slightly soluble or insoluble, gently warm the mixture to observe any change in solubility, which is common for most solids. Note if the compound crystallizes out upon cooling.



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Caption: A Systematic Workflow for Qualitative Solubility Testing.

## Safety, Handling, and Storage

Proper handling of **4-Aminoisoquinoline** is essential for laboratory safety.



- Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[2][3] The corresponding GHS pictogram is GHS07 (Exclamation Mark).[2]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][10] Work in a well-ventilated area or under a chemical fume hood.[10][11]
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[4][10]
- Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[10] It is recommended to keep the compound under an inert atmosphere as it may be air sensitive.[2][4]

## Conclusion

The physical properties of **4-Aminoisoquinoline**—its defined melting point, characteristic solubility profile, and distinct spectroscopic fingerprint—are cornerstones for its application in research and development. This guide has synthesized key data and provided robust, causality-driven protocols for their verification. By adhering to these principles and methodologies, scientists can ensure the quality and consistency of their work, from initial synthesis to final application, thereby accelerating the development of novel pharmaceuticals and materials.

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